(S)-Chroman-2-ylmethanamine
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Overview
Description
(S)-Chroman-2-ylmethanamine is a chiral amine compound with a chroman structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure, featuring a chroman ring and an amine group, makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Chroman-2-ylmethanamine typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reductive amination of chroman-2-one using a suitable amine source and a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium or platinum on carbon to achieve the reduction of the precursor compounds. The process is optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-Chroman-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
- **Reduction
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
[(2S)-3,4-dihydro-2H-chromen-2-yl]methanamine |
InChI |
InChI=1S/C10H13NO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7,11H2/t9-/m0/s1 |
InChI Key |
BSRHATGBRQMDRF-VIFPVBQESA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2O[C@@H]1CN |
Canonical SMILES |
C1CC2=CC=CC=C2OC1CN |
Origin of Product |
United States |
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